JWH 018 N-(5-bromopentyl) analog
Overview
Description
JWH 018 N-(5-bromopentyl) analog: is a synthetic cannabinoid that is structurally similar to known synthetic cannabinoids. It is primarily used as an analytical reference standard in research and forensic applications . This compound is known for its potent agonist activity at cannabinoid receptors, which are responsible for regulating various physiological processes in the body.
Preparation Methods
The synthesis of JWH 018 N-(5-bromopentyl) analog involves several steps. The synthetic route typically starts with the preparation of the core indole structure, followed by the introduction of the naphthoyl group and the bromopentyl chain. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
JWH 018 N-(5-bromopentyl) analog: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
JWH 018 N-(5-bromopentyl) analog: has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: It is used in studies to understand the interaction of synthetic cannabinoids with cannabinoid receptors.
Medicine: Research on this compound helps in understanding the pharmacological effects of synthetic cannabinoids, which can contribute to the development of new therapeutic agents.
Industry: It is used in forensic toxicology to detect the presence of synthetic cannabinoids in biological samples
Mechanism of Action
The mechanism of action of JWH 018 N-(5-bromopentyl) analog involves its interaction with cannabinoid receptors, specifically the CB1 and CB2 receptors. As a potent agonist, it binds to these receptors and activates them, leading to various physiological effects. The molecular targets and pathways involved include the endocannabinoid system, which plays a role in regulating pain, mood, appetite, and other physiological processes.
Comparison with Similar Compounds
JWH 018 N-(5-bromopentyl) analog: is similar to other synthetic cannabinoids, such as:
JWH 018 N-(5-chloropentyl) analog: This compound differs by having a chlorine atom instead of a bromine atom at the 5-position of the pentyl chain.
JWH 018: The parent compound, which has a pentyl chain without any halogen substitution.
The uniqueness of This compound lies in its specific substitution with a bromine atom, which can influence its binding affinity and activity at cannabinoid receptors .
Properties
IUPAC Name |
[1-(5-bromopentyl)indol-3-yl]-naphthalen-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrNO/c25-15-6-1-7-16-26-17-22(20-12-4-5-14-23(20)26)24(27)21-13-8-10-18-9-2-3-11-19(18)21/h2-5,8-14,17H,1,6-7,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWNXDILPHVKLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017328 | |
Record name | [1-(5-Bromopentyl)-1H-indol-3-yl](naphthalen-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445578-62-0 | |
Record name | JWH 018 N-(5-bromopentyl) analog | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445578620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1-(5-Bromopentyl)-1H-indol-3-yl](naphthalen-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JWH 018 N-(5-BROMOPENTYL) ANALOG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDX2V4EDQ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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